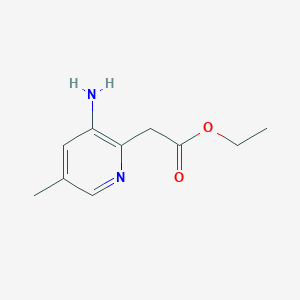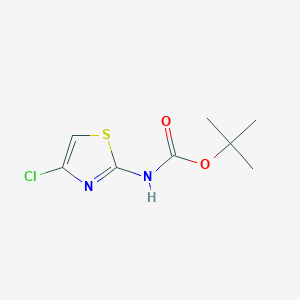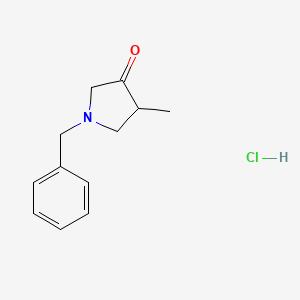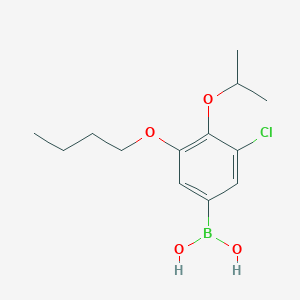![molecular formula C6H5BrN2OS B1378113 2-溴-3-[(1,3-噻唑-2-基)亚氨基]丙醛 CAS No. 1394045-25-0](/img/structure/B1378113.png)
2-溴-3-[(1,3-噻唑-2-基)亚氨基]丙醛
描述
“2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal” is a chemical compound with the molecular formula C6H5BrN2OS and a molecular weight of 233.09 . It is used for research purposes .
Synthesis Analysis
The synthesis of thiazole derivatives, which includes “2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal”, has been covered in various literature . The synthesis process involves several artificial paths and varied physico-chemical factors .Molecular Structure Analysis
The molecular structure of “2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal” can be found in various databases such as PubChem . The structure is based on its molecular formula C6H5BrN2OS .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal” can be found in various databases such as PubChem . The compound has a molecular weight of 233.09 .科学研究应用
血管紧张素 II 受体拮抗剂
一项旨在发现新的抗高血压和心脏药物的研究合成了一系列 4-芳基-N-(芳基)-3-(丙-2-烯-1-基)-2,3-二氢-1,3-噻唑-2-亚胺,方法是用不对称取代的硫脲与 α-溴-4-R1-苯乙酮缩合。对接研究表明合成的物质对血管紧张素 II 受体具有高亲和力,表明它们作为血管紧张素受体 II 拮抗剂的潜力。药理学测试证实了它们的降压作用,突出了它们在心血管药物中进一步发展的希望 (Drapak et al., 2019).
杂环化合物合成
对 2-亚氨基过氢噻吩-[3,4-d]-噻唑 5,5-二氧化物重排的研究揭示了合成在亚氨基基团处含有氮官能团的化合物的途径。这项工作有助于理解这些化合物的再环化,这对于开发在药物化学和药物设计中具有潜在应用的新型杂环化合物至关重要 (Makarenko et al., 1994).
抗癌化合物
一项专注于咪唑并[2,1-b][1,3]噻唑合成的研究探索了一种组装该体系的新方法,该方法基于 (2Z)-1,3-二芳基-4-溴丁-2-烯-1-酮衍生物与 2-氨基噻唑的反应。合成的化合物显示出抑制肾癌细胞生长的中等能力,表明它们作为抗癌剂的潜力 (Potikha & Brovarets, 2020).
抗菌剂
报道了新型 3-烯丙基-2-(取代亚氨基)-4-苯基-3H-噻唑衍生物的合成,重点关注它们的抗菌活性。大多数合成的化合物对各种细菌菌株表现出有效的抗菌活性,表明它们可用作开发新型抗菌剂的先导 (Shiran et al., 2013).
作用机制
Target of Action
It’s worth noting that thiazole derivatives, such as voreloxin, have been found to interact withDNA and topoisomerase II . This interaction plays a crucial role in DNA replication and cell division.
Mode of Action
For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks , a G2 stop, and ultimately, cell death .
Result of Action
Based on the potential interaction with dna and topoisomerase ii, it’s plausible that this compound could induceDNA double-strand breaks , leading to a halt in cell division and ultimately, cell death .
生化分析
Biochemical Properties
2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism. The compound’s interaction with proteins often involves binding to active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of 2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux .
Molecular Mechanism
At the molecular level, 2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in enzyme activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways often involves the inhibition of key enzymes, leading to changes in the production and utilization of metabolites. This can result in altered cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is critical for its biological activity, as it determines the sites of action and potential effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal is essential for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
属性
IUPAC Name |
(3E)-2-bromo-3-(1,3-thiazol-2-ylimino)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2OS/c7-5(4-10)3-9-6-8-1-2-11-6/h1-5H/b9-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAXJPLFDZTYTN-YCRREMRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N=CC(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)/N=C/C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)


![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)
![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)




